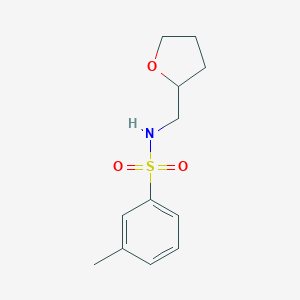
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized using different methods.
Mechanism of Action
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of hydrogen ions. This mechanism of action is useful in the treatment of diseases that are characterized by an excess of hydrogen ions, such as glaucoma.
Biochemical and Physiological Effects:
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can lead to a decrease in the production of hydrogen ions, resulting in a decrease in intraocular pressure in the eye. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has also been shown to have anticonvulsant and anticancer properties, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is also a potent carbonic anhydrase inhibitor, making it useful for the study of carbonic anhydrase-related diseases. However, 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of the compound. Another direction is the study of the anticancer properties of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, which could lead to the development of new cancer treatments. Additionally, the study of the mechanism of action of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide could lead to the development of new carbonic anhydrase inhibitors with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a potent carbonic anhydrase inhibitor that has been shown to have anticonvulsant and anticancer properties. Although 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations, such as its low solubility in water, there are several future directions for the study of this compound. The development of more efficient synthesis methods and the study of the mechanism of action of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide could lead to the development of new treatments for various diseases.
Synthesis Methods
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 3-methylbenzenesulfonyl chloride with tetrahydro-2-furanmethanamine in the presence of a base or the reaction of 3-methylbenzenesulfonyl chloride with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent. The yield of the synthesis method varies depending on the reaction conditions.
Scientific Research Applications
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.
properties
Product Name |
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-2-6-12(8-10)17(14,15)13-9-11-5-3-7-16-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 |
InChI Key |
PFMORKHDASIUPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)



